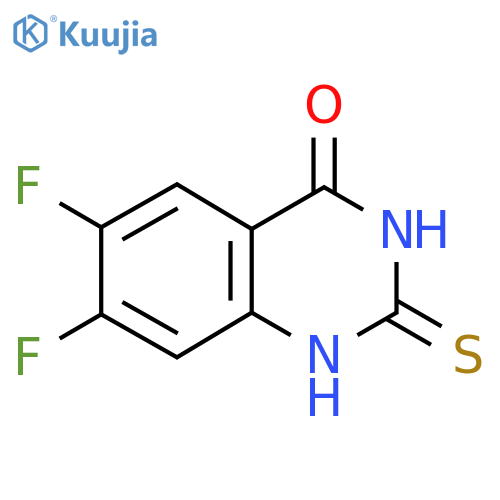

Cas no 1593461-98-3 (6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one)

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one 化学的及び物理的性質

名前と識別子

-

- 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one

- 6,7-Difluoro-2-sulfanylidene-1H-quinazolin-4-one

- MFCD31561231

- 1593461-98-3

- D80002

- 6,7-DIFLUORO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

- 6,7-difluoro-4-hydroxy-3H-quinazoline-2-thione

-

- MDL: MFCD31561231

- インチ: 1S/C8H4F2N2OS/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)

- InChIKey: LYTUAQDRLMPZAJ-UHFFFAOYSA-N

- ほほえんだ: S=C1NC(C2C=C(C(=CC=2N1)F)F)=O

計算された属性

- せいみつぶんしりょう: 214.00124025g/mol

- どういたいしつりょう: 214.00124025g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 73.2

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A907420-1g |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one |

1593461-98-3 | 95% | 1g |

$249.0 | 2024-04-23 | |

| Apollo Scientific | PC400050-1g |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one |

1593461-98-3 | 95+% | 1g |

£224.00 | 2025-02-21 | |

| TRC | D188535-250mg |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one |

1593461-98-3 | 250mg |

$ 770.00 | 2022-06-02 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-506399-1 g |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one, |

1593461-98-3 | 1g |

¥6,280.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-506399-1g |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one, |

1593461-98-3 | 1g |

¥6280.00 | 2023-09-05 | ||

| TRC | D188535-500mg |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one |

1593461-98-3 | 500mg |

$ 1280.00 | 2022-06-02 | ||

| abcr | AB526235-1 g |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one; . |

1593461-98-3 | 1g |

€942.50 | 2023-07-11 | ||

| Matrix Scientific | 190108-5g |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one |

1593461-98-3 | 5g |

$2476.00 | 2023-09-05 | ||

| Matrix Scientific | 190108-1g |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one |

1593461-98-3 | 1g |

$826.00 | 2023-09-05 | ||

| abcr | AB526235-1g |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one; . |

1593461-98-3 | 1g |

€942.50 | 2025-02-13 |

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one 関連文献

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-oneに関する追加情報

Introduction to 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one (CAS No. 1593461-98-3)

6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1593461-98-3, belongs to the quinazoline scaffold, which is a well-documented motif in medicinal chemistry. The presence of both fluorine and sulfur atoms in its molecular structure imparts distinct electronic and steric characteristics, making it a promising candidate for further exploration in drug discovery.

The quinazoline core is a bicyclic aromatic system that has been extensively studied for its biological activity. Modifications at the 6 and 7 positions with fluorine atoms enhance the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the introduction of a thiol group at the 2-position introduces reactivity that can be exploited for covalent binding to biological targets, a strategy that has shown promise in developing targeted therapies.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one and biological targets. Studies suggest that this compound exhibits potential binding affinity to enzymes and receptors involved in cancer pathways. The fluorine atoms at the 6 and 7 positions play a crucial role in modulating these interactions by influencing the electron density distribution across the molecule.

One of the most intriguing aspects of 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one is its ability to undergo post-synthetic modifications. The thiol group at the 2-position can be readily functionalized through various chemical reactions, such as disulfide bond formation or thiol-metal coordination. These modifications open up avenues for designing prodrugs or bioconjugates that can enhance delivery efficiency or target specificity.

In clinical research, 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one has been investigated for its potential therapeutic effects in several disease models. Preclinical studies have demonstrated its efficacy in inhibiting key enzymes implicated in tumor growth and progression. The combination of fluorine-mediated lipophilicity and sulfur-based reactivity makes this compound a versatile tool for developing novel therapeutic agents.

The synthesis of 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for further biological evaluation.

The pharmacokinetic profile of 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one is another area of active investigation. Studies have shown that fluorinated quinazolines exhibit favorable pharmacokinetic properties, including improved bioavailability and prolonged half-life. These characteristics are critical for developing drugs that can be administered less frequently while maintaining therapeutic efficacy.

Future directions in the research of 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one include exploring its potential as an antiviral or anti-inflammatory agent. The structural features of this compound make it amenable to targeting diverse biological pathways, suggesting broad therapeutic applications. Additionally, computational studies are being conducted to predict novel derivatives with enhanced activity and reduced toxicity.

The development of 6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one as a lead compound highlights the importance of structural diversity in drug discovery. By leveraging fluorine and sulfur functionalities, researchers can fine-tune the pharmacological properties of quinazoline derivatives to meet specific therapeutic needs. This approach underscores the value of interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists in advancing medicinal chemistry.

1593461-98-3 (6,7-Difluoro-2-mercaptoquinazolin-4(3H)-one) 関連製品

- 1248072-48-1(1-4-(chloromethyl)phenyl-3-methyl-1H-pyrazole)

- 2229333-96-2({2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethyl}(methyl)amine)

- 2098062-73-6(2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride)

- 1147369-59-2(N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide)

- 2094177-29-2(N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide)

- 27831-13-6(4-ethenyl-1,2-dimethylbenzene)

- 2229303-25-5(2-methoxy-5-nitrophenyl sulfamate)

- 1040678-56-5(2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide)

- 1706228-83-2(N-(2-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-3-carboxamide)

- 1001-62-3(Peroxide,bis(methylsulfonyl))